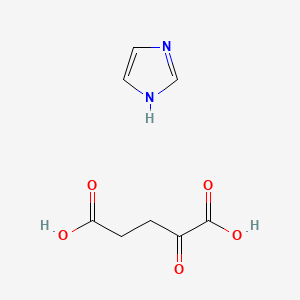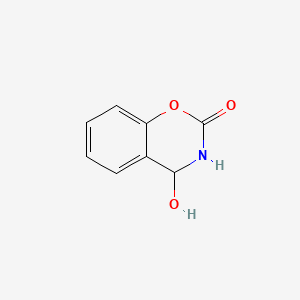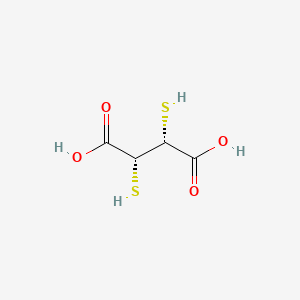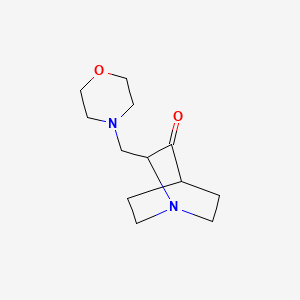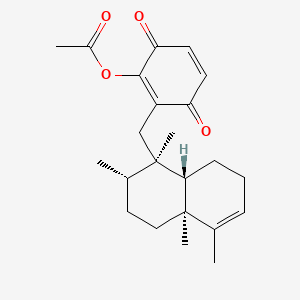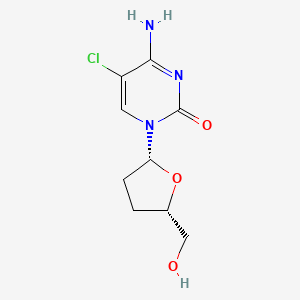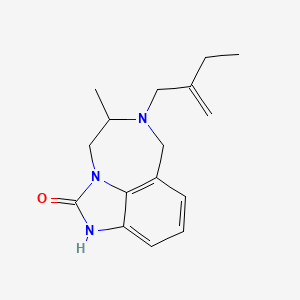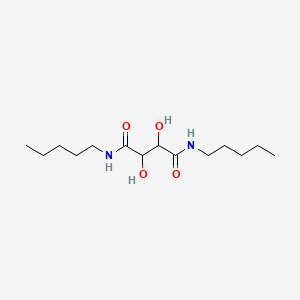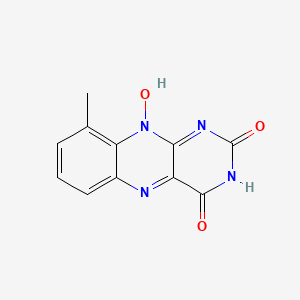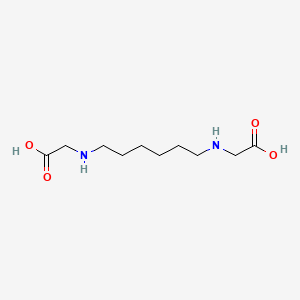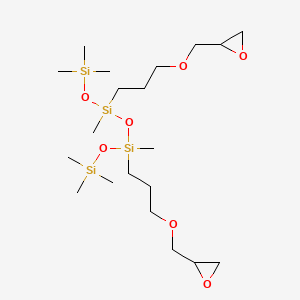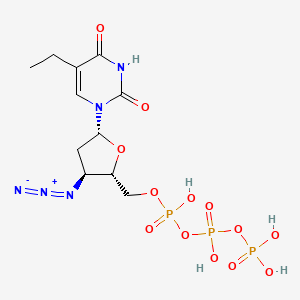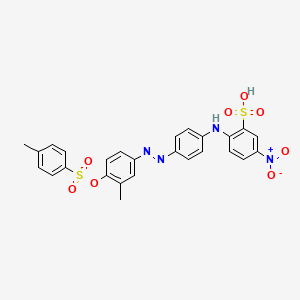
2-(4-((4-(((p-Tolyl)sulphonyl)oxy)-m-tolyl)azo)anilino)-5-nitrobenzenesulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-((4-(((p-Tolyl)sulphonyl)oxy)-m-tolyl)azo)anilino)-5-nitrobenzenesulphonic acid is a complex organic compound known for its applications in various scientific fields. It is characterized by the presence of multiple functional groups, including sulphonyl, azo, and nitro groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-(((p-Tolyl)sulphonyl)oxy)-m-tolyl)azo)anilino)-5-nitrobenzenesulphonic acid typically involves multiple steps. One common method includes the diazotization of an aromatic amine followed by azo coupling with another aromatic compound. The sulphonyl group is introduced through sulphonation reactions, and the nitro group is added via nitration.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. Parameters such as temperature, pressure, and pH are optimized to facilitate the desired chemical transformations.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The sulphonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are frequently used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
Oxidation: Formation of nitroanilines.
Reduction: Formation of aromatic amines.
Substitution: Formation of sulphonamide derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-((4-(((p-Tolyl)sulphonyl)oxy)-m-tolyl)azo)anilino)-5-nitrobenzenesulphonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The compound exerts its effects through various molecular interactions:
Molecular Targets: It can interact with enzymes and proteins, altering their activity.
Pathways Involved: It may participate in redox reactions and electron transfer processes, influencing cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-((4-(((p-Tolyl)sulphonyl)oxy)-m-tolyl)azo)anilino)-5-nitrobenzenesulphonic acid
- Sodium 2-[4-[[4-[[(p-tolyl)sulphonyl]oxy]-3-tolyl]azo]anilino]-5-nitrobenzenesulphonate
Uniqueness
The presence of multiple functional groups in this compound makes it unique compared to other similar compounds. Its specific combination of sulphonyl, azo, and nitro groups imparts distinct chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
93892-25-2 |
|---|---|
Molekularformel |
C26H22N4O8S2 |
Molekulargewicht |
582.6 g/mol |
IUPAC-Name |
2-[4-[[3-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]anilino]-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C26H22N4O8S2/c1-17-3-11-23(12-4-17)40(36,37)38-25-14-9-21(15-18(25)2)29-28-20-7-5-19(6-8-20)27-24-13-10-22(30(31)32)16-26(24)39(33,34)35/h3-16,27H,1-2H3,(H,33,34,35) |
InChI-Schlüssel |
QOSNGQJTAXLIEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)N=NC3=CC=C(C=C3)NC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


